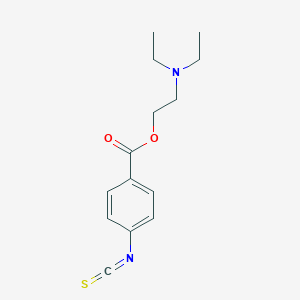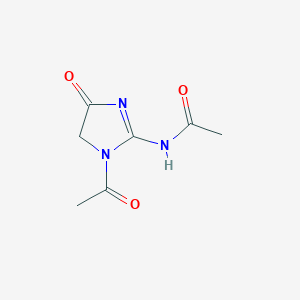![molecular formula C7H11NO B145422 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 133998-47-7](/img/structure/B145422.png)
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde, also known as norcarane aldehyde, is a chemical compound with a bicyclic structure. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Pictet-Spengler reaction and the synthesis of chiral ligands.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. However, it has been reported to exhibit antibacterial and antifungal activity, as well as potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde in lab experiments is its unique structure, which allows for the synthesis of various biologically active compounds. However, one of the limitations is the lack of information on its toxicity and safety profile.
Orientations Futures
There are several future directions for the research on 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. One direction is to investigate its potential applications in drug discovery and development. Another direction is to study its toxicity and safety profile to ensure its safe use in lab experiments. Additionally, further research is needed to understand its mechanism of action and its potential applications in asymmetric catalysis.
In conclusion, 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a primary amine in the presence of a Lewis acid catalyst. Another method is the reduction of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde ketone using sodium borohydride, followed by oxidation with potassium permanganate.
Applications De Recherche Scientifique
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds, such as alkaloids, amino acids, and peptides. It has also been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
133998-47-7 |
|---|---|
Nom du produit |
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-azabicyclo[3.1.1]heptane-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO/c9-6-7-2-1-3-8(4-7)5-7/h6H,1-5H2 |
Clé InChI |
LSHPXBXKGDGOCL-UHFFFAOYSA-N |
SMILES |
C1CC2(CN(C1)C2)C=O |
SMILES canonique |
C1CC2(CN(C1)C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)

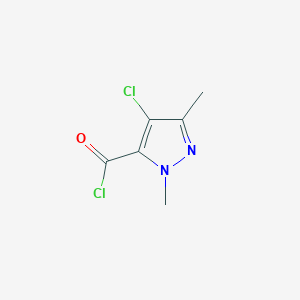
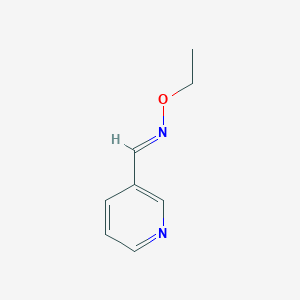
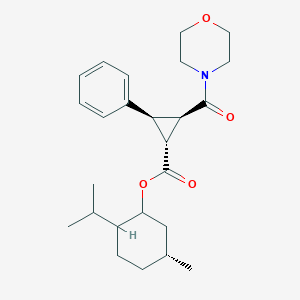

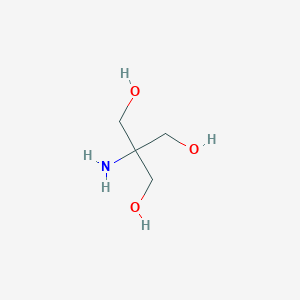
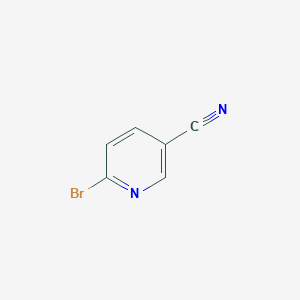
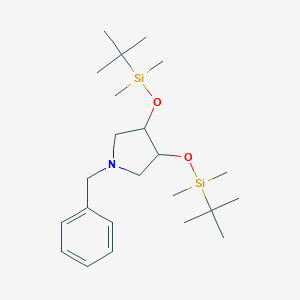
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)

